(Z)-1-(3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine
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Overview
Description
(Z)-1-(3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of methoxyphenyl groups and a piperazine ring, which are connected through an ethanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,4-dichlorobutane with ammonia or a primary amine under high-pressure conditions.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate methoxyphenyl halides.
Formation of the Ethanamine Linkage: The final step involves the condensation of the piperazine intermediate with an ethanimine precursor under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents.
- Studied for its pharmacological properties and potential therapeutic effects.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-1-(3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (Z)-1-(3-methoxyphenyl)-N-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanimine
- (Z)-1-(3-methoxyphenyl)-N-[4-(2-chlorophenyl)piperazin-1-yl]ethanimine
- (Z)-1-(3-methoxyphenyl)-N-[4-(2-methylphenyl)piperazin-1-yl]ethanimine
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings (e.g., hydroxy, chloro, methyl) leads to variations in the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the nature of the substituents, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity and potential therapeutic applications can vary, making each compound unique in its own right.
Properties
IUPAC Name |
(Z)-1-(3-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16(17-7-6-8-18(15-17)24-2)21-23-13-11-22(12-14-23)19-9-4-5-10-20(19)25-3/h4-10,15H,11-14H2,1-3H3/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQKVGIGNGNQB-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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